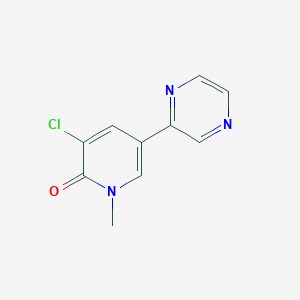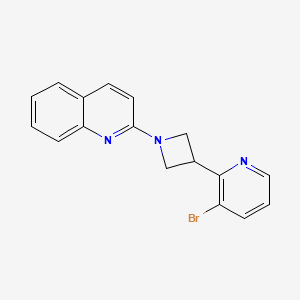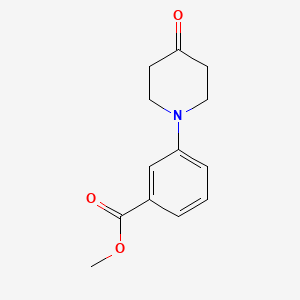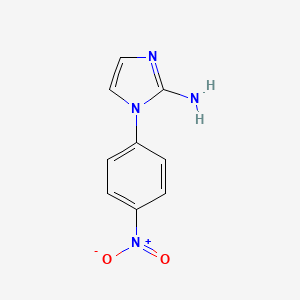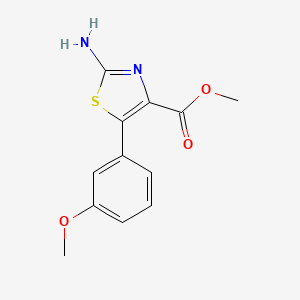![molecular formula C12H16N2O4 B8660005 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid CAS No. 691363-43-6](/img/structure/B8660005.png)
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with an ethyl-propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the meta position relative to the carboxylic acid group.
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: The amino group is then alkylated with 1-ethylpropyl halide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethyl-propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted nitrobenzoic acids
Scientific Research Applications
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ethyl-propyl chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the ethyl-propyl chain, making it less lipophilic.
4-(1-Methyl-propylamino)-3-nitro-benzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
4-(1-Ethyl-butylamino)-3-nitro-benzoic acid: Contains a butyl chain, increasing its hydrophobicity compared to the ethyl-propyl derivative.
Uniqueness
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups and alkyl chain, which confer distinct chemical and biological properties. The presence of both nitro and amino groups allows for versatile chemical modifications, while the ethyl-propyl chain enhances its lipophilicity and membrane permeability.
Properties
CAS No. |
691363-43-6 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-nitro-4-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-9(4-2)13-10-6-5-8(12(15)16)7-11(10)14(17)18/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
POAMAAURYZLIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
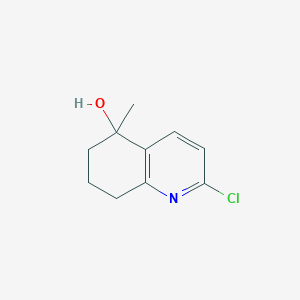
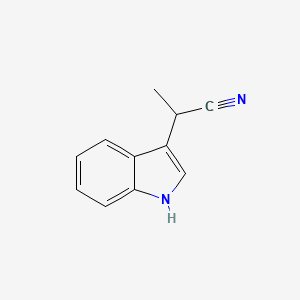
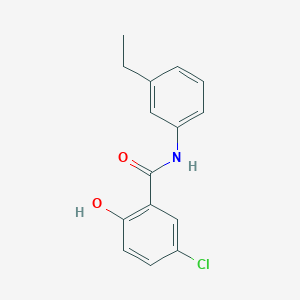
![3-(5-Chlorobenzo[b]thiophen-3-yl)-2-oxopropyl acetate](/img/structure/B8659948.png)
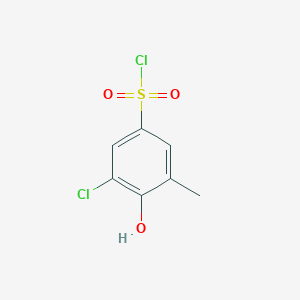
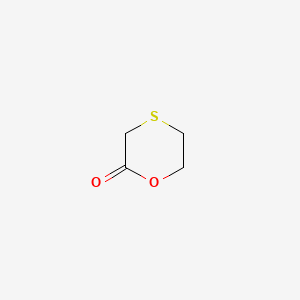
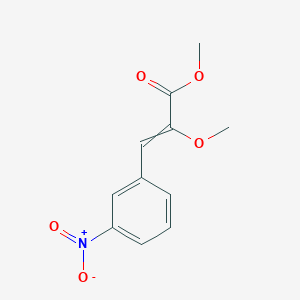
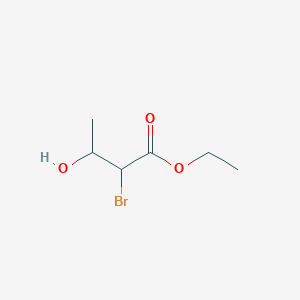
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8659999.png)
